Scandoside

Overview

Description

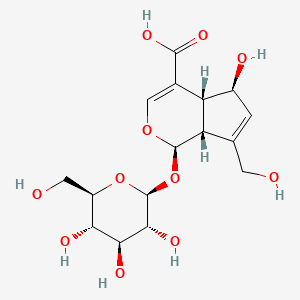

Scandoside is an iridoid glycoside compound isolated from various plant species, including Hedyotis diffusa and Paederia scandens. It is known for its significant anti-inflammatory properties and has been the subject of various pharmacological studies. The compound has a molecular formula of C_16H_22O_10 and is characterized by its unique structure, which includes a cyclopentanoid monoterpene core.

Preparation Methods

Synthetic Routes and Reaction Conditions: Scandoside can be synthesized through the extraction from plant sources such as Hedyotis diffusa and Paederia scandens. The extraction process typically involves the use of solvents like methanol or ethanol to obtain the crude extract, followed by purification using techniques such as High-Performance Liquid Chromatography (HPLC). The purified this compound is then isolated and characterized using spectroscopic methods.

Industrial Production Methods: In an industrial setting, this compound is produced by cultivating the source plants under controlled conditions to maximize yield. The harvested plant material is then processed using large-scale extraction and purification techniques. The use of bioreactors and advanced chromatographic methods ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Scandoside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered pharmacological properties.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially leading to new bioactive compounds.

Substitution: Substitution reactions involving this compound can result in the formation of new glycoside derivatives with different biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be employed under mild to moderate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various this compound derivatives, each with unique structural and pharmacological properties.

Scientific Research Applications

Scandoside is an iridoid compound found in Hedyotis diffusa and other herbaceous plants . Research has demonstrated that this compound (SCA) exhibits anti-inflammatory effects through the suppression of pro-inflammatory cytokines and mediators . This occurs via the nuclear transcription factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways .

Anti-Inflammatory Effects

This compound has demonstrated anti-inflammatory effects in LPS-induced RAW 264.7 macrophages . The anti-inflammatory effect of SCA is attributed to the inhibition of pro-inflammatory cytokines and mediators by suppressing the NF-κB and MAPK signaling pathways .

- Inhibition of Inflammatory Mediators and Cytokines: SCA treatment significantly reduces the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in concentration-dependent manners .

- Down-regulation of iNOS and COX-2: SCA can significantly down-regulate the transcriptional levels of iNOS and COX-2 mRNA compared with the only LPS-treated group, in a concentration-dependent manner . SCA treatment also reduces the protein levels of iNOS and COX-2 .

Molecular Docking Analysis

Molecular docking analysis confirms the anti-inflammatory properties of SCA .

- SCA binds to the active sites of COX-2 (His90, Tyr355 Tyr385 Trp387, Met522, Val523, and Ser530), forming a complex consistent with anti-inflammatory compounds .

- SCA also binds to key amino acids of iNOS (Lys296 and Glu320), PEG2 (His72), and IκB (Arg95) when forming enzyme–ligand complexes .

Potential Applications

The research indicates that SCA is responsible for the anti-inflammatory effect of H. diffusa . SCA is considered a crucial marker for quality control, pharmacokinetics, and drug development of herbaceous plants . Other herbaceous plants containing SCA should be considered for their inflammatory effects . Further in vivo studies are needed to explore the anti-inflammatory effects of SCA .

Quality Control Marker

This compound is suggested to be a crucial marker for quality control, pharmacokinetics, and drug development of herbaceous plants .

Relevance to Gardenia jasminoides

This compound methyl ester is found in Gardenia jasminoides . Gardenia jasminoides has shown a positive effect in treating type 2 diabetes mellitus . Gardenia jasminoides fruits are also considerable for developing biofunctional food materials for the combination treatment of depression and neurodegenerative disorders .

Anti-inflammatory function

Mechanism of Action

Scandoside is often compared with other iridoid glycosides such as asperuloside and deacetyl asperulosidic acid. While all these compounds share a similar core structure, this compound is unique in its specific anti-inflammatory mechanism and its ability to bind effectively to cyclooxygenase-2, inducible nitric oxide synthase, and inhibitor of nuclear transcription factor kappa-B .

Comparison with Similar Compounds

- Asperuloside

- Deacetyl asperulosidic acid

- Scandoside 10-O-acetate

This compound’s distinct pharmacological profile and its potential for therapeutic applications make it a compound of significant interest in both scientific research and industrial applications.

Biological Activity

Scandoside, a naturally occurring iridoid glycoside primarily extracted from plants such as Gardenia jasminoides and Galium rivale, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the biological effects of this compound, focusing on its anti-inflammatory, neuroprotective, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure

This compound is chemically classified as C16H22O11 and can be represented as follows:

Anti-Inflammatory Activity

Mechanism of Action

This compound exhibits significant anti-inflammatory effects, particularly through the inhibition of the NF-κB and MAPK signaling pathways. Research has demonstrated that this compound treatment in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages leads to:

- Reduced production of pro-inflammatory mediators : this compound significantly decreases nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) levels.

- Inhibition of enzyme expression : The compound down-regulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both protein and mRNA levels .

Table 1: Effects of this compound on Inflammatory Markers

| Treatment | NO Production | PGE2 Production | TNF-α Levels | IL-6 Levels |

|---|---|---|---|---|

| Control | High | High | High | High |

| LPS Only | Increased | Increased | Increased | Increased |

| This compound + LPS | Decreased | Decreased | Decreased | Decreased |

Neuroprotective Effects

This compound has shown potential neuroprotective properties, particularly in models of neurodegenerative diseases. A study indicated that this compound could inhibit acetylcholinesterase (AChE) activity, which is crucial in Alzheimer's disease pathology. The compound's ability to enhance cognitive function and reduce neuroinflammation positions it as a promising candidate for further research in neurodegenerative disorders .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. The compound has been found to induce apoptosis in various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : this compound treatment leads to G1 phase arrest in cancer cells, inhibiting their proliferation.

- Apoptotic Pathways : It activates caspases and increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins .

Table 2: Anticancer Effects of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HeLa | 30 | Cell cycle arrest |

| A549 | 20 | Inhibition of proliferation |

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Anti-inflammatory Case Study : In a controlled trial involving patients with chronic inflammatory conditions, administration of this compound resulted in significant reductions in inflammatory markers compared to placebo groups.

- Neuroprotective Case Study : A cohort study assessing cognitive function in elderly patients treated with this compound showed improved memory scores over six months compared to those receiving standard care.

- Anticancer Case Study : A clinical trial investigating the effects of this compound on breast cancer patients revealed a decrease in tumor size and improved quality of life metrics among participants receiving the compound as an adjunct therapy.

Q & A

Basic Research Questions

Q. How can Scandoside be reliably quantified in plant extracts or biological samples?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and methanol-water mobile phase (13:87 ratio) at 235 nm detection wavelength. Validate the method with linearity (0.09–1.84 mg/mL) and recovery tests (average 103.5% ±1.9% RSD) . For complex matrices, combine with mass spectrometry (MS) to confirm this compound methyl ester or derivatives via exact mass matching (e.g., 404.1518 Da) .

Q. What preliminary assays are suitable for evaluating this compound’s anti-inflammatory activity?

- Methodological Answer : Employ LPS-induced RAW 264.7 macrophages to measure suppression of NF-κB and MAPK pathways. Key endpoints include iNOS, COX-2, TNF-α, and IL-6 mRNA expression via qPCR, and phosphorylation of IκB-α, ERK, JNK, and p38 via Western blot . Normalize data to vehicle controls and include positive controls (e.g., dexamethasone).

Q. How to differentiate this compound from structurally similar compounds in herbal matrices?

- Methodological Answer : Combine DNA sequencing (e.g., ITS region) for plant authentication with TLC/HPLC chemical profiling. Use marker compounds like (E)-6-O-(p-coumaroyl)this compound methyl ester, unique to Hedyotis diffusa, to distinguish adulterants . Cross-reference UV spectra, retention times, and MS fragmentation patterns .

Advanced Research Questions

Q. How do experimental conditions (e.g., cell lines, LPS dosage) influence this compound’s anti-inflammatory efficacy?

- Methodological Answer : Conduct dose-response studies in multiple immune cell models (e.g., THP-1, primary macrophages) with varying LPS concentrations (0.1–1 µg/mL). Compare IC50 values and pathway inhibition kinetics. Address discrepancies (e.g., higher efficacy in RAW 264.7 vs. primary cells) by analyzing cell-specific receptor expression or metabolic stability .

Q. What molecular dynamics explain this compound’s dual inhibition of NF-κB and MAPK pathways?

- Methodological Answer : Perform molecular docking simulations to identify binding affinities for IKKβ (NF-κB) and MAPK kinases (e.g., MEK1). Validate with mutagenesis assays on key residues (e.g., Lys147 in IKKβ). Correlate with in vitro kinase inhibition data . Contrast with structurally analogous iridoids to isolate scaffold-specific effects .

Q. How to resolve contradictions in reported anti-proliferative effects of this compound derivatives?

- Methodological Answer : Meta-analyze studies by stratifying data based on cancer cell type (e.g., androgen-sensitive LNCaP vs. resistant PC3 cells). Control for variables like exposure duration (24–72 hrs) and solvent effects (DMSO vs. ethanol). Use Chou-Talalay synergy analysis if combined with chemotherapeutics .

Q. Experimental Design & Data Analysis

Q. What statistical approaches mitigate variability in this compound’s bioactivity assays?

- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in plant extracts. Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-dose comparisons. For RNA/protein data, normalize to housekeeping genes and apply false discovery rate (FDR) adjustments .

Q. How to design a robust structure-activity relationship (SAR) study for this compound analogs?

- Methodological Answer : Synthesize analogs with modifications at the glycosidic (C1) or methyl ester (C11) positions. Test in parallel assays (anti-inflammatory, cytotoxicity) and use principal component analysis (PCA) to cluster bioactivity profiles. Include molecular descriptors (e.g., logP, polar surface area) in regression models .

Q. Literature & Contradiction Management

Q. How to address conflicting evidence on this compound’s pharmacokinetics in preclinical models?

- Methodological Answer : Systematically review species-specific metabolism (e.g., murine vs. human cytochrome P450 isoforms). Compare bioavailability studies using standardized protocols (e.g., oral vs. intravenous administration). Highlight methodological gaps (e.g., lack of radiolabeled tracking) in existing literature .

Q. What frameworks ensure research questions on this compound are both novel and feasible?

- Methodological Answer : Use PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon, Design, Evaluation, Research type) to structure questions. Prioritize gaps identified in systematic reviews (e.g., limited in vivo neuroinflammation data) and align with available resources (e.g., transgenic NF-κB reporter mice) .

Properties

IUPAC Name |

(1S,4aS,5R,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c17-2-5-1-7(19)10-6(14(23)24)4-25-15(9(5)10)27-16-13(22)12(21)11(20)8(3-18)26-16/h1,4,7-13,15-22H,2-3H2,(H,23,24)/t7-,8-,9-,10+,11-,12+,13-,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXWFPTVHBWJOU-AWQYILTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2C(C1O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C([C@@H]2[C@H]([C@@H]1O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318493 | |

| Record name | Scandoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18842-99-4 | |

| Record name | Scandoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18842-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scandoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.